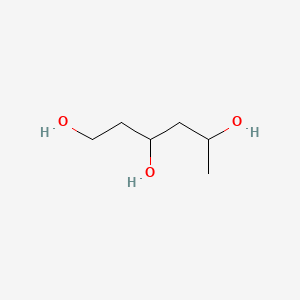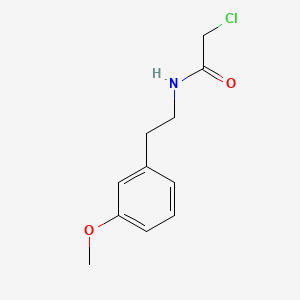
Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Descripción general
Descripción
“Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” is a chemical compound with the molecular formula C11H14ClNO2 . It is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline .
Molecular Structure Analysis
The molecular structure of “Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 199.0400063 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” include a molecular weight of 199.63 g/mol, a topological polar surface area of 38.3 Ų, and a complexity of 270 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Application in Pharmaceutical Drug Analysis
- Summary of Application : Acetamide is used in the determination of its content in pharmaceutical drug substances and base-contaminated acetonitrile . It’s a potential genotoxic impurity and should be controlled in drug substances based on daily dosage level .
- Methods of Application : The methods for determining acetamide in drug substances and water samples were determined by GC-MS using an internal standard with critical procedures . The method development was initiated with DB-624, 30 m, 0.32 width and 1.0-μm column .
- Results or Outcomes : The % RSD for precision at 600, 60, 20, 10 and 2.5 ppm was <15%. The % recovery at all TTC level was in between the 70 and 130% . Solution stability study was performed up to the 24 h. At 2.5 ppm, the results were <15% variation from the initial value .
Synthesis and Pharmacological Activities
- Summary of Application : Investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results or Outcomes : The outcomes of these investigations are not specified in the source .
Synthesis and Pharmacological Activities of Derivatives
- Summary of Application : There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results or Outcomes : The outcomes of these investigations are not specified in the source .
Trace Level Quantification in Drug Substances
- Summary of Application : Acetamide is used for trace level quantification in drug substances and in the evaluation of acetamide content from different bases and acetonitrile mixtures .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these investigations are not specified in the source .
Synthesis and Pharmacological Activities of Derivatives
- Summary of Application : There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results or Outcomes : The outcomes of these investigations are not specified in the source .
Trace Level Quantification in Drug Substances
- Summary of Application : Acetamide is used for trace level quantification in drug substances and in the evaluation of acetamide content from different bases and acetonitrile mixtures .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these investigations are not specified in the source .
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJTWKPQRPOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187767 | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
CAS RN |
34162-12-4 | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

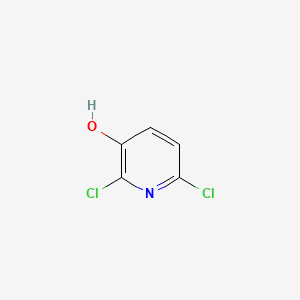
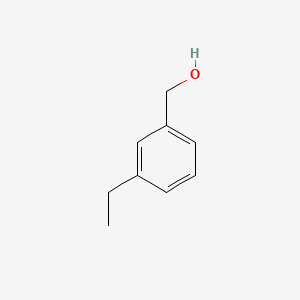
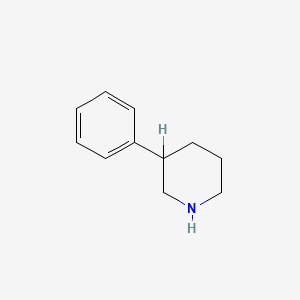
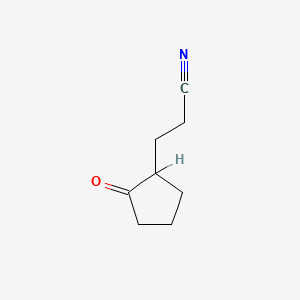
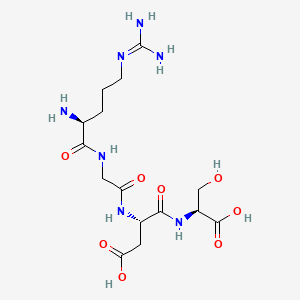
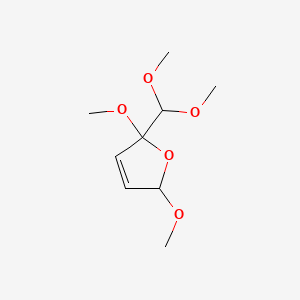

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)
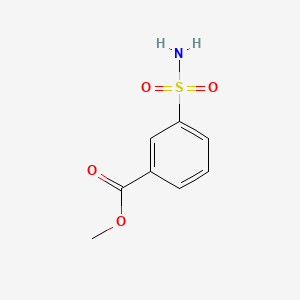
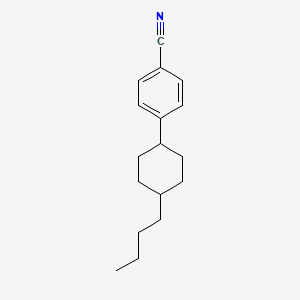


![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)
